Divergent Chemoselectivity: DTBPP vs. DTBPE in Palladium-Catalyzed Ethene Carbonylation
In a direct comparative study under identical conditions, a palladium catalyst bearing 1,3-bis(di-tert-butylphosphino)propane (DTBPP) yields fast and selective methoxycarbonylation of ethene to methyl propionate, whereas the analogous catalyst with 1,2-bis(di-tert-butylphosphino)ethane (DTBPE) produces diethyl ketone via hydroacylation [1]. This demonstrates a complete switch in reaction pathway dictated solely by the ligand backbone length [1].
| Evidence Dimension | Reaction Pathway and Product Distribution |
|---|---|
| Target Compound Data | Fast, selective methoxycarbonylation to methyl propionate |
| Comparator Or Baseline | 1,2-bis(di-tert-butylphosphino)ethane (DTBPE); hydroacylation to diethyl ketone |
| Quantified Difference | Complete switch in chemoselectivity (methoxycarbonylation vs. hydroacylation) |
| Conditions | Pd(II) catalyst, ethene substrate, methanol solvent, CO atmosphere, 100°C, acid co-catalyst |
Why This Matters
This fundamental divergence in chemoselectivity means DTBPP is irreplaceable for selective ester synthesis from alkenes, whereas DTBPE is not a viable substitute.
- [1] Pugh, R. I.; Drent, E. Methoxycarbonylation versus Hydroacylation of Ethene; Dramatic Influence of the Ligand in Cationic Palladium Catalysis. Adv. Synth. Catal. 2002, 344 (8), 837–840. View Source
